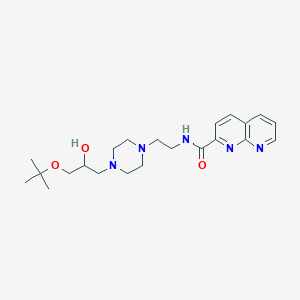
N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for “N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide” is not available, a related compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .科学的研究の応用
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This suggests that “N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide” could potentially have similar applications.
Dental Anesthetics
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This indicates a potential application of the compound in the field of dental medicine.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential industrial applications for “N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide”.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could indicate potential applications in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide” could potentially be used in the production of OLEDs.
Anticancer Agents
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . This suggests that “N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide” could potentially have applications in cancer treatment.
Anti-Atherosclerotic Agents
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . This indicates a potential application of the compound in the treatment of atherosclerosis.
作用機序
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to exhibit biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives have been reported to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
特性
IUPAC Name |
N-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-16-14(19)12-7-9-21-15(12)17-13(18)8-10-20-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYSWRGMDOONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
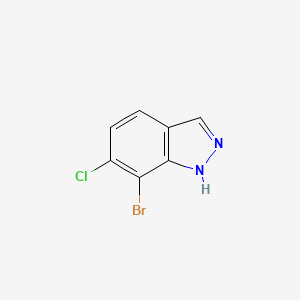
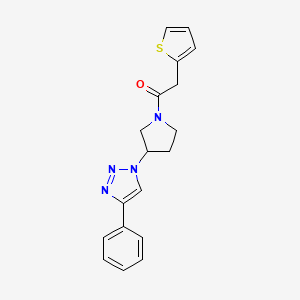
![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)
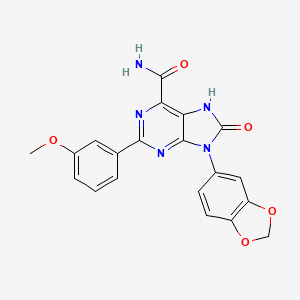
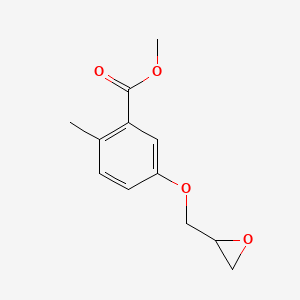
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
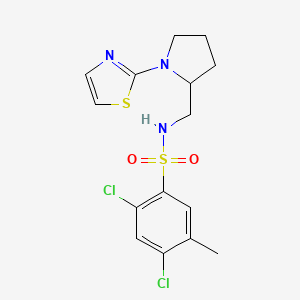
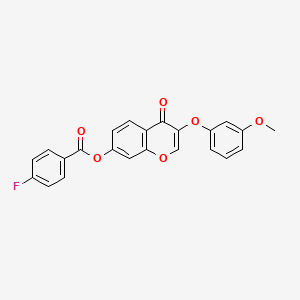
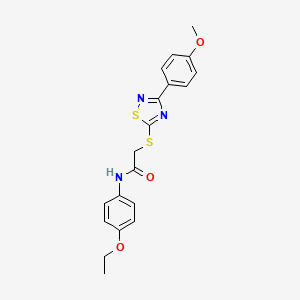
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)
